methyl 4-[({[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
Methyl 4-[({[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a pyridinyl group
Preparation Methods
The synthesis of methyl 4-[({[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Chlorophenyl and Pyridinyl Groups: The chlorophenyl and pyridinyl groups are introduced through nucleophilic substitution reactions.
Attachment of the Sulfanyl Group: The sulfanyl group is attached to the triazole ring through a thiolation reaction.
Acetylation and Esterification: The final steps involve acetylation of the amino group and esterification to form the methyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Methyl 4-[({[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Methyl 4-[({[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-[({[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The triazole ring and other functional groups allow the compound to bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Methyl 4-[({[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Ritonavir: An antiretroviral drug that also contains a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 4-[({[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and enzyme inhibition capabilities.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a triazole ring, a chlorophenyl group, and a pyridine moiety. Its molecular formula is C16H15ClN4OS with a molecular weight of 344.82 g/mol. The structural features contribute to its biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds containing triazole and pyridine rings exhibit promising anticancer properties. For instance, derivatives of triazole have shown significant anti-proliferative effects against various cancer cell lines, including HepG2 (human liver cancer) cells.
- Case Study : In a study involving similar triazole derivatives, one compound exhibited an IC50 value of 13.004 µg/mL against HepG2 cells, indicating potent anticancer activity . This suggests that this compound may also possess similar or enhanced anticancer properties.
Antibacterial Activity
The antibacterial potential of the compound has been evaluated through various assays. Compounds with similar functionalities have shown effectiveness against multiple bacterial strains.
- Research Findings : A study reported that triazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The incorporation of the sulfanyl group was noted to enhance this activity due to improved binding interactions with bacterial proteins .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been investigated as well. Enzyme assays have indicated that it may act as an inhibitor for acetylcholinesterase (AChE), which is critical in treating neurodegenerative diseases.
- Enzyme Activity Table :
Compound | Enzyme Target | Inhibition Activity | Reference |
---|---|---|---|
Methyl 4-[({[...]}] | Acetylcholinesterase | Moderate Inhibition | |
Similar Triazole Derivative | Urease | Strong Inhibition |
The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets. The triazole ring is known for its ability to chelate metal ions, which can disrupt enzyme function and cellular signaling pathways.
Properties
Molecular Formula |
C23H18ClN5O3S |
---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
methyl 4-[[2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H18ClN5O3S/c1-32-22(31)16-2-6-18(7-3-16)26-20(30)14-33-23-28-27-21(15-10-12-25-13-11-15)29(23)19-8-4-17(24)5-9-19/h2-13H,14H2,1H3,(H,26,30) |
InChI Key |
PGWHWBYKGSIBQD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
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